

# Application Note: Synthesis of 3,5-Dichloro-4-methoxybenzohydrazide

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## Compound of Interest

Compound Name: 3,5-Dichloro-4-methoxybenzohydrazide

Cat. No.: B188843

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## Abstract

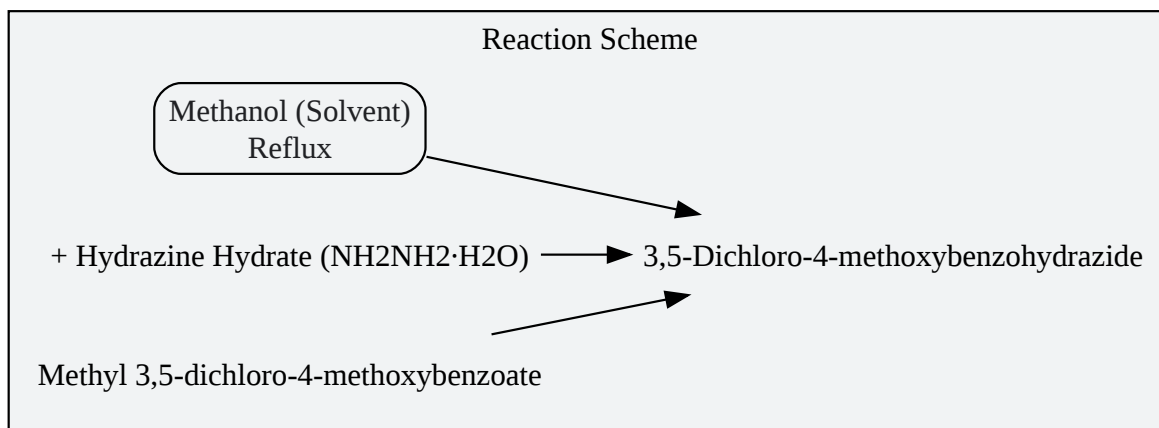
This application note provides a detailed protocol for the synthesis of **3,5-Dichloro-4-methoxybenzohydrazide**, a valuable intermediate for the development of novel pharmaceutical compounds and other bioactive molecules. The synthesis is achieved through a straightforward and efficient hydrazinolysis of a corresponding benzoic acid ester. This document outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis and purification of the target compound. Characterization data is provided for verification of the final product.

## Introduction

Benzohydrazide derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The specific substitution pattern of **3,5-dichloro-4-methoxybenzohydrazide** makes it an attractive scaffold for further chemical modification and exploration of its therapeutic potential. The protocol described herein is adapted from established methods for the synthesis of analogous benzohydrazides and is intended for researchers in drug discovery and organic synthesis.

## Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of a 3,5-dichloro-4-methoxybenzoic acid ester with hydrazine hydrate. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol moiety and the formation of the desired hydrazide.



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Caption: Reaction scheme for the synthesis of **3,5-Dichloro-4-methoxybenzohydrazide**.

## Experimental Protocol

Materials:

- Methyl 3,5-dichloro-4-methoxybenzoate
- Hydrazine hydrate (80% solution in water)
- Methanol (ACS grade)
- Deionized water
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Heating mantle

- Magnetic stirrer and stir bar
- Rotary evaporator
- Büchner funnel and filter paper

#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 3,5-dichloro-4-methoxybenzoate in methanol.
- **Addition of Hydrazine Hydrate:** To the stirred solution, add an excess of hydrazine hydrate.
- **Reflux:** Heat the reaction mixture to reflux and maintain for a period of 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. A white solid precipitate should form.
- **Isolation of Product:** Collect the solid product by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the collected solid with cold deionized water to remove any remaining hydrazine hydrate and other water-soluble impurities.
- **Drying:** Dry the purified product in a vacuum oven to a constant weight.

## Data Presentation

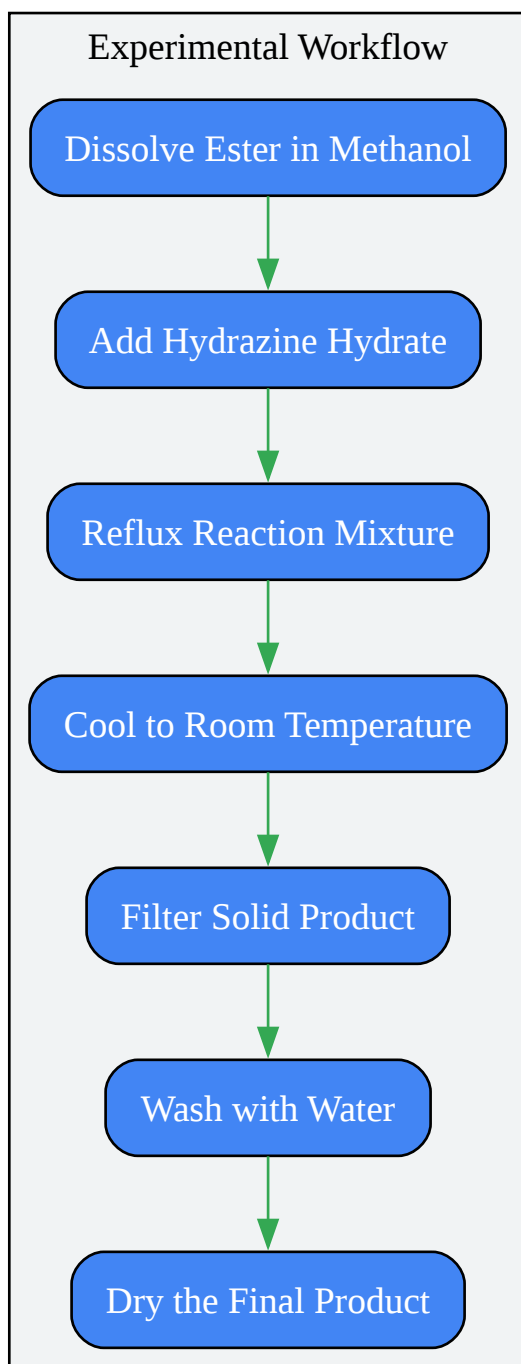
Table 1: Physicochemical and Spectroscopic Data

Parameter	Value
Chemical Formula	C <sub>8</sub> H <sub>8</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	235.07 g/mol
Appearance	White to off-white solid
Melting Point	Not available
Yield	> 90% (Typical)
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	Predicted: Singlet for aromatic protons, Singlet for methoxy protons, Broad singlet for -NH <sub>2</sub> protons, Broad singlet for -NH- proton.
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> )	Predicted: Peaks corresponding to aromatic carbons, a methoxy carbon, and a carbonyl carbon.
IR (KBr, cm <sup>-1</sup> )	Predicted: N-H stretching, C=O stretching, C-O stretching, C-Cl stretching.
Mass Spec (m/z)	Predicted: Molecular ion peak [M] <sup>+</sup> and/or [M+H] <sup>+</sup> .

Note: Experimentally determined data for the target compound is not readily available in the searched literature. The provided spectroscopic data is predicted based on the known spectra of structurally similar compounds.

## Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **3,5-Dichloro-4-methoxybenzohydrazide**.



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Caption: Workflow for the synthesis of **3,5-Dichloro-4-methoxybenzohydrazide**.

## Safety Precautions

- Work in a well-ventilated fume hood.

- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Hydrazine hydrate is corrosive and toxic. Handle with extreme care.
- Avoid inhalation of methanol vapors.

## Conclusion

This application note provides a reliable and straightforward protocol for the synthesis of **3,5-Dichloro-4-methoxybenzohydrazide**. The described method is scalable and yields a high-purity product suitable for further use in research and development. The provided diagrams and structured data are intended to facilitate the easy implementation of this protocol by researchers in the field.

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